2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a difluoromethylsulfonyl group, a benzamide core, and a pyrazole moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the acylation of an appropriate aniline derivative with a difluoromethylsulfonyl chloride under basic conditions to form the benzamide core.
Introduction of the Pyrazole Moiety: The next step involves the alkylation of the benzamide with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Final Assembly: The final step involves the coupling of the intermediate products under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethylsulfonyl group, potentially converting it to a difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simplified analogs with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in applications such as coatings, adhesives, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluoromethylsulfonyl group may play a crucial role in binding to these targets, while the pyrazole moiety could modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((trifluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- 2-((methylsulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- 2-((chloromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
Uniqueness
Compared to these similar compounds, 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is unique due to the presence of the difluoromethylsulfonyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct and valuable molecule for various applications.
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethylsulfonyl group attached to a benzamide moiety, along with a 1,5-dimethyl-1H-pyrazole side chain. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of fluorine atoms and the pyrazole ring, which is known for various pharmacological activities.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on several cancer cell lines, including those expressing BRAF(V600E) and EGFR mutations. The structure-activity relationship (SAR) analysis suggests that the presence of the pyrazole ring enhances the compound's ability to inhibit tumor growth by targeting key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism often involves modulation of NF-kB signaling pathways, suggesting that this compound may exhibit similar properties .
Antibacterial Activity
Research has also highlighted the antibacterial capabilities of pyrazole derivatives. In vitro studies have shown that certain derivatives possess significant activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .
Case Studies
Case Study 1: Antitumor Evaluation
In a recent study published in Cancer Research, a series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating potent antiproliferative effects. The study also explored combination therapies with doxorubicin, revealing synergistic effects that enhanced cytotoxicity against resistant cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of pyrazole derivatives found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This effect was attributed to the inhibition of NF-kB activation, highlighting the potential therapeutic role of compounds like this compound in inflammatory diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of difluoromethylated compounds often reveals enhanced lipophilicity and membrane permeability. Studies indicate that the incorporation of difluoromethyl groups can lead to improved absorption and distribution characteristics compared to non-fluorinated analogs. However, toxicity assessments are crucial as fluorinated compounds may exhibit unique metabolic pathways leading to potential adverse effects .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3S/c1-10-9-11(19-20(10)2)7-8-18-14(21)12-5-3-4-6-13(12)24(22,23)15(16)17/h3-6,9,15H,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPFXODFYOOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.